3-Methyl-5-(trifluoromethoxy)benzonitrile
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Overview
Description
3-Methyl-5-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C9H6F3NO and a molecular weight of 201.15 g/mol . It is known for its applications in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Methyl-5-(trifluoromethoxy)benzonitrile typically involves the reaction of 3-methylbenzonitrile with trifluoromethoxy-containing reagents under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
3-Methyl-5-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Common reagents and conditions used in these reactions include catalysts, solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-5-(trifluoromethoxy)benzonitrile is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Research involving this compound often focuses on its interactions with biological molecules and its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group plays a crucial role in its chemical behavior, influencing its reactivity and interactions with other molecules . The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or material science.
Comparison with Similar Compounds
3-Methyl-5-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:
3-(Trifluoromethyl)benzonitrile: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.
4-(Trifluoromethyl)benzonitrile: This compound has the trifluoromethyl group in a different position on the benzene ring, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-methyl-5-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVNGFLRCPBNJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273059 |
Source
|
Record name | 3-Methyl-5-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-59-2 |
Source
|
Record name | 3-Methyl-5-(trifluoromethoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916420-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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